molecular formula C11H13ClO3 B3220225 2-Chloro-4-isopropoxybenzoic acid methyl ester CAS No. 1192829-82-5

2-Chloro-4-isopropoxybenzoic acid methyl ester

Cat. No.: B3220225
CAS No.: 1192829-82-5
M. Wt: 228.67 g/mol
InChI Key: CFGMHCRYMSFFMR-UHFFFAOYSA-N
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Description

2-Chloro-4-isopropoxybenzoic acid methyl ester is an aromatic methyl ester featuring a benzoic acid backbone substituted with a chlorine atom at position 2 and an isopropoxy group at position 3.

Properties

IUPAC Name

methyl 2-chloro-4-propan-2-yloxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-7(2)15-8-4-5-9(10(12)6-8)11(13)14-3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGMHCRYMSFFMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-isopropoxybenzoic acid methyl ester typically involves the esterification of 2-Chloro-4-isopropoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-isopropoxybenzoic acid methyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

    Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used.

    Hydrolysis: The major products are 2-Chloro-4-isopropoxybenzoic acid and methanol.

    Oxidation and Reduction: Products vary based on the specific reaction conditions.

Scientific Research Applications

2-Chloro-4-isopropoxybenzoic acid methyl ester has gained significant attention in scientific research due to its potential biological activity. It is used in various fields, including:

    Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: For studying its effects on biological systems and potential therapeutic applications.

    Medicine: Investigated for its potential use in drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-isopropoxybenzoic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their differences:

Compound Name Substituents/Functional Groups Molecular Formula Key Applications/Notes Reference
2-Chloro-4-isopropoxybenzoic acid methyl ester 2-Cl, 4-isopropoxy, benzoic acid methyl ester C₁₁H₁₃ClO₃ Agrochemical intermediates, synthetic precursors N/A
4-Chloro-2-iodobenzeneacetic acid methyl ester 4-Cl, 2-I, acetic acid methyl ester C₉H₈ClIO₂ Halogenated aromatic intermediate
3-Amino-4-methyl benzoic acid (2’-chloro ethyl ester) 3-NH₂, 4-CH₃, chloroethyl ester C₁₀H₁₁ClNO₂ Pharmaceutical intermediates
4-(4-Chlorophenyl)-4-oxobutanoic acid methyl ester 4-Cl phenyl, ketone, butanoic acid methyl ester C₁₁H₁₁ClO₃ Potential bioactive molecule
Sandaracopimaric acid methyl ester Diterpene structure, methyl ester C₂₁H₃₂O₂ Resin analysis, natural product chemistry
Key Observations:
  • Halogenation: The chlorine atom in the target compound enhances lipophilicity and stability compared to non-halogenated esters like sandaracopimaric acid methyl ester .
  • Ester Group : The methyl ester group increases volatility relative to free acids, as seen in GC-MS analyses of palmitic acid methyl ester and other aliphatic esters .

  • Alkoxy vs.

Physicochemical Properties

  • Boiling Point/Melting Point: Chlorine and isopropoxy groups likely elevate boiling points compared to simpler methyl esters (e.g., decanoic acid methyl ester ).
  • Solubility : The compound is expected to be lipophilic due to the aromatic chloro and isopropoxy groups, similar to 4-chloro-2-iodobenzeneacetic acid methyl ester .
  • Stability: Ester hydrolysis under acidic/basic conditions is a concern, as observed in synthetic steps for 3-amino-4-methyl benzoic acid derivatives .

Analytical Characterization

  • GC-MS : Retention times and fragmentation patterns would differ from aliphatic esters (e.g., palmitic acid methyl ester ) due to aromaticity.
  • NMR : Distinct signals for the isopropoxy group (δ ~1.2–1.4 ppm for CH₃, δ ~4.5–5.0 ppm for OCH) and aromatic protons.

Biological Activity

2-Chloro-4-isopropoxybenzoic acid methyl ester (CAS No. 1192829-82-5) is a chlorinated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoic acid core with a chlorine atom and an isopropoxy group, which contribute to its unique chemical properties. The molecular formula is C11H13ClO3, and it has a molecular weight of 232.68 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may modulate enzyme activity and influence signaling pathways due to the presence of the chloro and isopropoxy substituents, which can enhance lipophilicity and alter binding affinities.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.
  • Anticancer Potential : It has been evaluated for its ability to inhibit cancer cell proliferation, particularly in cell lines overexpressing oncogenes like c-Myc.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialExhibits activity against various bacterial strains
AnticancerInhibits proliferation in c-Myc overexpressing cells
Enzyme InhibitionPotential inhibition of specific enzymes involved in cancer metabolism

Detailed Research Findings

  • Antimicrobial Studies :
    • A study screened various derivatives for antimicrobial efficacy. The methyl ester form showed moderate activity against Gram-positive bacteria but limited effectiveness against Gram-negative strains due to poor solubility .
  • Anticancer Activity :
    • In vitro assays demonstrated that this compound inhibited the proliferation of HL60 human promyelocytic leukemia cells with an IC50 below 50 µM. This suggests significant potential as a therapeutic agent targeting c-Myc pathways .
  • Mechanistic Insights :
    • The compound's mechanism involves disrupting protein-protein interactions essential for cancer cell survival. Specifically, it affects the c-Myc-Max complex's binding to DNA, thereby inhibiting transcriptional activation of target genes involved in cell proliferation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-4-isopropoxybenzoic acid methyl ester
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2-Chloro-4-isopropoxybenzoic acid methyl ester

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